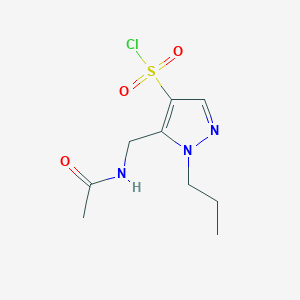

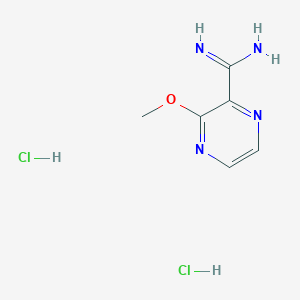

2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

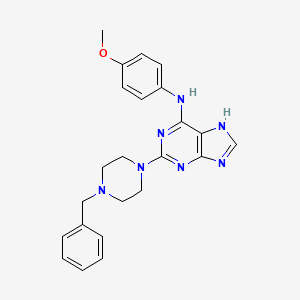

2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide, also known as TMB-8, is a synthetic compound that has been widely used as a pharmacological tool to study the functions of intracellular calcium channels. TMB-8 is a selective inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which plays a crucial role in maintaining the intracellular calcium homeostasis.

Scientific Research Applications

Antitumor Activity

Sulfonamide compounds, including structurally related derivatives, have been extensively studied for their antitumor properties. Research has identified specific sulfonamides as potent cell cycle inhibitors, advancing to clinical trials due to their preliminary activities in phase I settings. These compounds disrupt tubulin polymerization or induce cell cycle arrest, highlighting the potential of sulfonamide derivatives in cancer therapy (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamides have been recognized for their ability to inhibit carbonic anhydrase (CA), a crucial enzyme in many physiological processes. Novel benzene- and tetrafluorobenzenesulfonamides have shown medium to high potency in inhibiting different CA isoforms, particularly those associated with tumors. This indicates their potential in developing therapeutic agents targeting specific isoforms for cancer treatment (Pala et al., 2014).

Antibacterial and Antifungal Activities

Sulfonamide compounds have been explored for their antimicrobial properties. A novel ligand incorporating 8-hydroxyquinoline and sulfonamide moieties demonstrated significant increases in antimicrobial and antifungal activities compared to parent compounds. This synergistic effect underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Dixit et al., 2010).

Enzyme Inhibition for Antimicrobial Therapy

Further research into sulfonamide derivatives has led to the synthesis of compounds combining the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These dual inhibitors have shown significant in vitro antimicrobial activity, pointing to a promising approach in antimicrobial therapy by targeting multiple enzymes simultaneously (Azzam et al., 2020).

Environmental Degradation of Sulfonamides

Research on the environmental degradation of sulfonamides has uncovered novel microbial strategies to eliminate these antibiotics. A specific Microbacterium species has been identified that degrades sulfonamides through an unusual pathway initiated by ipso-hydroxylation. This study not only provides insights into the biodegradation of persistent antibiotics but also opens avenues for bioremediation strategies to mitigate antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name |

2-hydroxy-N,N,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7-4-5-8(11)9(6-7)14(12,13)10(2)3/h4-6,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHMQUSKEJPDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)

![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)